1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxazepine ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] include other benzo[b][1,4]oxazepine derivatives and spirocyclic compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its specific substitution pattern and the presence of both benzyl and methoxy groups .
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1'-benzyl-7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C21H26N2O2/c1-24-18-7-8-20-19(15-18)22-12-9-21(25-20)10-13-23(14-11-21)16-17-5-3-2-4-6-17/h2-8,15,22H,9-14,16H2,1H3 |
InChI Key |
VZSXAYYZADWWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.